molecular formula C15H14F2N4O2S2 B10949381 1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10949381
M. Wt: 384.4 g/mol
InChI Key: AGVHQGPFFNYFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a sulfonamide group. This compound also contains a thiazole ring attached to the pyrazole ring via a phenylmethyl linkage. The presence of these functional groups and heterocycles makes this compound of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and methyl groups. The sulfonamide group is then introduced, and finally, the thiazole ring is attached via a phenylmethyl linkage. The reaction conditions often involve the use of specific reagents, catalysts, and solvents to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit key enzymes in microbial or cancer cell metabolism, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole Derivatives: Compounds with the pyrazole ring, which are widely studied for their pharmacological activities.

    Sulfonamides: A class of compounds known for their antibacterial properties.

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological activities and chemical reactivity .

Properties

Molecular Formula

C15H14F2N4O2S2

Molecular Weight

384.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H14F2N4O2S2/c1-10-13(8-21(20-10)15(16)17)25(22,23)18-7-12-9-24-14(19-12)11-5-3-2-4-6-11/h2-6,8-9,15,18H,7H2,1H3

InChI Key

AGVHQGPFFNYFGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.